molecular formula C17H24N2O6S B2594795 Methyl 1-((2-(4-methoxybenzamido)ethyl)sulfonyl)piperidine-4-carboxylate CAS No. 899967-45-4

Methyl 1-((2-(4-methoxybenzamido)ethyl)sulfonyl)piperidine-4-carboxylate

Cat. No. B2594795
CAS RN: 899967-45-4
M. Wt: 384.45
InChI Key: JWQVDNWJJLBGOC-UHFFFAOYSA-N
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Description

“Methyl 1-((2-(4-methoxybenzamido)ethyl)sulfonyl)piperidine-4-carboxylate” is a chemical compound with the molecular formula C17H24N2O6S and a molecular weight of 384.45. It is a derivative of piperidine, a common structure in pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a six-membered ring with one nitrogen atom . It also contains a sulfonyl group and a carboxylate ester group.

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry Applications

Solvent Influence on Sulfoxide Thermolysis

Research by Bänziger, Klein, and Rihs (2002) explored the solvent's effect on the regioselectivity of sulfoxide thermolysis in β-Amino‐α‐sulfinyl esters, providing insights into the synthesis processes that could involve similar compounds (Bänziger, Klein, & Rihs, 2002).

Anticancer Agent Synthesis

A study focused on synthesizing new propanamide derivatives containing the piperidine-4-carboxylic acid ethyl ester for evaluating their potential as anticancer agents, showcasing the compound's utility in developing therapeutic agents (Rehman et al., 2018).

Aminocarbonylation Reactions

Takács et al. (2014) utilized piperidines with ester functionality in palladium-catalyzed aminocarbonylation reactions, highlighting their role as N-nucleophiles in synthesizing complex organic molecules (Takács et al., 2014).

Oxindole Synthesis

Magano, Kiser, Shine, and Chen (2014) discussed the role of similar compounds in oxindole synthesis via palladium-catalyzed CH functionalization, which is crucial in medicinal chemistry for synthesizing potential drug candidates (Magano et al., 2014).

Materials Science Applications

High-Voltage Ionic Liquid Stability

Savilov, Artemova, Ivanov, Shen, Aldoshin, and Lunin (2016) synthesized and characterized a novel ionic liquid with a substituted piperidinium cation, promising for electrochemical applications due to its stability and physico-chemical properties (Savilov et al., 2016).

Mechanism of Action

The mechanism of action of this compound is not specified in the available literature. Piperidine derivatives are present in many classes of pharmaceuticals and could have diverse mechanisms of action depending on their specific structures .

properties

IUPAC Name

methyl 1-[2-[(4-methoxybenzoyl)amino]ethylsulfonyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O6S/c1-24-15-5-3-13(4-6-15)16(20)18-9-12-26(22,23)19-10-7-14(8-11-19)17(21)25-2/h3-6,14H,7-12H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQVDNWJJLBGOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCC(CC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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